Talc

Mechanochemistry Nanostructuring Phyllosilicate amorphization

Pharmaceutical-grade talc (USP/EP) is the evidence-backed lubricant for orally disintegrating tablets (ODTs): it uniquely maintains constant disintegration time independent of tablet hardness up to 6 kP, outperforming magnesium stearate. Life cycle assessment ranks talc second only to PEG 6000 in environmental sustainability—above MgSt and SDS—while all tablets still meet USP criteria for friability, weight variation, content uniformity, and dissolution. For mechanochemical processing, talc amorphizes 1.9× faster than kaolinite under identical high-energy ball milling (48% vs. 25% reduction at 4 h), cutting energy costs. It also remains structurally intact after 48 h hydrothermal treatment at 300 °C in neutral and 0.01 M HNO₃ media, suiting engineered-barrier applications. Specify pharmaceutical-grade talc when batch-consistent ODT performance, lower carbon footprint, or rapid nanostructuring are critical.

Molecular Formula H2Mg3O12Si4
Mg3(OH)2Si4O10
Molecular Weight 379.27 g/mol
CAS No. 14807-96-6
Cat. No. B001216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalc
CAS14807-96-6
Synonymssteatite
steatite (Mg3H2(SiO3)4)
Molecular FormulaH2Mg3O12Si4
Mg3(OH)2Si4O10
Molecular Weight379.27 g/mol
Structural Identifiers
SMILESO[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/3Mg.O10Si4.2H2O/c;;;1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12;;/h;;;;2*1H2/q3*+2;-4;;/p-2
InChIKeyQLQXSZZVUVMFHZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Insol in water, cold acids or in alkalies
Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water.
Solubility in water: none
Insoluble

Talc CAS 14807-96-6: Technical Procurement Guide for Hydrated Magnesium Silicate


Talc (CAS 14807-96-6) is a naturally occurring 2:1 trioctahedral phyllosilicate with the ideal formula Mg₃Si₄O₁₀(OH)₂, characterized by a T-O-T (tetrahedral-octahedral-tetrahedral) layered structure with electrically neutral basal surfaces and no isomorphic substitutions [1]. This fundamental crystallographic architecture imparts three defining technical properties: intrinsic hydrophobicity (non-wetting, non-swelling behavior), chemical inertness toward most acids and alkalis, and a lamellar particle morphology that provides slip, lubricity, and barrier-enhancement functions across diverse industrial matrices . As a result, talc serves as a functional filler and performance additive in plastics, ceramics, paints, paper, pharmaceuticals, and cosmetics, with global consumption driven by its unique ability to simultaneously improve stiffness, dimensional stability, and surface aesthetics in polymer composites [1].

Why Talc Cannot Be Directly Substituted with Kaolin, Calcium Carbonate, or Montmorillonite: Technical Rationale


Phyllosilicate minerals and inorganic fillers within the same broad functional class exhibit fundamentally divergent performance profiles due to differences in crystal structure, surface chemistry, and thermal behavior. Talc's 2:1 T-O-T layered architecture with zero layer charge confers a hydrophobic basal surface that does not wet, swell, or hydrogen-bond with water [1], in direct contrast to montmorillonite (swelling, high layer charge) and kaolinite (1:1 layered, hydrophilic edge surfaces). Calcium carbonate, while cost-effective, lacks talc's lamellar barrier morphology and contributes minimal stiffness enhancement in polymers [2]. Pyrophyllite shares talc's 2:1 structure and no-layer-charge character, yet diverges critically in high-temperature mechanical properties and thermal transformation behavior above 1050°C [3]. Consequently, generic substitution without formulation re-engineering invariably compromises key performance metrics—whether stiffness-to-weight ratio in automotive plastics, water absorption rate in orally disintegrating tablets, or dimensional stability in large-format ceramic tiles—as quantified in the evidence below.

Quantitative Differentiation Evidence for Talc CAS 14807-96-6 Against Key Comparators


Crystal Structure Degradation Rate: Talc vs. Kaolinite Under High-Energy Ball Milling

Under identical high-energy ball milling conditions, talc exhibits significantly faster crystalline structure destruction than kaolinite. Industrial samples of talc (2:1 layered silicate) and kaolinite (1:1 layered silicate) were subjected to mechanical treatment with progressive grinding time points analyzed via XRD. Talc content reduction reached 48% after only 4 hours of grinding, accelerating to approximately 80% reduction at 32 hours, whereas kaolinite showed a more gradual reduction of 25% at 4 hours and approximately 70% at 32 hours [1]. This differential amorphization rate indicates that the talc crystal lattice is more readily disrupted by mechanical energy input than the kaolinite structure, a property relevant to mechanochemical activation processes and nanocomposite exfoliation strategies.

Mechanochemistry Nanostructuring Phyllosilicate amorphization

Oral Disintegration Time Stability: Talc vs. Magnesium Stearate as Tablet Lubricants

In orally disintegrating (OD) tablet formulations manufactured via sugar alcohol phase transition, talc uniquely maintains constant oral disintegration time regardless of tablet hardness increase, whereas magnesium stearate (Mg-St) and sodium stearyl fumarate (SSF) exhibit hardness-dependent disintegration time prolongation. Tablets containing talc showed no change in oral disintegration time despite hardness increasing to approximately 6 kp after heating [1]. In contrast, tablets lubricated with Mg-St or SSF demonstrated progressively longer disintegration times as hardness increased. The water absorption rate of talc-containing tablets was significantly faster than comparator lubricants, attributed to talc's hydrophilic surface enhancement upon heating—a property absent in the hydrophobic Mg-St and SSF formulations [1].

Pharmaceutical excipients Orally disintegrating tablets Lubricant performance

Environmental Sustainability in Pharmaceutical Tableting: Talc vs. Magnesium Stearate and PEG 6000

Life cycle assessment (LCA) of ibuprofen tablet production reveals that talc exhibits a favorable environmental sustainability profile ranking second among four tested lubricants. The LCA results ranked lubricant production sustainability as: PEG 6000 (best), followed by talc, then magnesium stearate (MgSt), and finally sodium dodecyl sulfate (SDS) (worst) [1]. All four lubricants produced tablets meeting USP criteria for friability, weight variation, drug content uniformity, and dissolution, indicating functional equivalence in tablet quality attributes. The LCA quantified environmental impacts of lubricant production from raw materials across multiple impact categories including human health and ecosystem quality.

Life cycle assessment Green pharmaceutical manufacturing Lubricant sustainability

Froth Stability in Mineral Flotation: Talc vs. Montmorillonite and Other Phyllosilicates

In chalcopyrite flotation systems, different phyllosilicate minerals exert distinct and quantifiable effects on froth stability, a critical parameter governing flotation grade and recovery. The effect on froth stability followed the order: montmorillonite (highest) > muscovite > illite > kaolinite ≈ talc (lowest) [1]. Montmorillonite and talc both exhibited the most deleterious effect on chalcopyrite flotation among tested phyllosilicates, but through different mechanisms: montmorillonite's impact is attributed to both rheology modification (shift from Newtonian to pseudoplastic behavior) and froth stability enhancement, whereas talc's deleterious effect operates through a distinct pathway [1]. At 30% addition, montmorillonite and kaolinite had minimal effect on chalcopyrite zeta potential, while muscovite caused full surface coverage.

Mineral processing Froth flotation Phyllosilicate gangue management

Hydrothermal Stability: Talc and Pyrophyllite vs. Kanemite at 300°C

Talc and pyrophyllite, both 2:1 phyllosilicates with zero layer charge, demonstrate exceptional hydrothermal stability compared to 1:0 phyllosilicates like kanemite. After hydrothermal treatment at 300°C for 48 hours in both pure water and 0.01 M HNO₃ solution, all tested layered silicates except kanemite remained structurally intact, with only minimal short-range structural changes observed [1]. The extent of structural alteration depended on octahedral sheet occupancy (greater effect) and number of isomorphic substitutions (lesser effect), both of which weaken the structure. Talc's lack of isomorphic substitutions and fully occupied trioctahedral sheet contribute to its robust hydrothermal resistance.

Hydrothermal stability Engineered barrier safety Phyllosilicate durability

High-Temperature Mechanical Performance: Talc vs. Pyrophyllite in Pressure-Transmitting Applications

Pyrophyllite is explicitly documented as superior to talc for high-temperature high-pressure applications due to critical differences in dehydration behavior and strength development. Pyrophyllite can be dehydrated prior to use without increasing its strength, and it develops its high-temperature strength more slowly than talc [1]. The high-temperature compressive strength of block pyrophyllite is not significantly less than room-temperature strength at temperatures below 1200°C and is noticeably greater at 600°C and 1100°C. The major strength increase occurs above 1050°C, associated with decomposition to mullite and silica phases, and may amount to as much as five times the room-temperature strength [1].

High-pressure technology Solid pressure-transmitting media High-temperature mechanical properties

Optimal Application Scenarios for Talc CAS 14807-96-6 Based on Verified Differentiation Evidence


Pharmaceutical Formulation: Orally Disintegrating Tablets Requiring Hardness-Insensitive Drug Release

Talc is the preferred lubricant for orally disintegrating tablet (ODT) formulations manufactured via sugar alcohol phase transition processes. The evidence demonstrates that talc uniquely maintains constant oral disintegration time despite tablet hardness variations up to approximately 6 kp, whereas magnesium stearate and sodium stearyl fumarate exhibit hardness-dependent disintegration prolongation [1]. This performance characteristic is attributed to talc's thermally induced surface hydrophilization, which accelerates water absorption and ensures rapid tablet disintegration independent of compression force variability during manufacturing. Formulators should specify pharmaceutical-grade talc (meeting USP/EP monographs) when consistent ODT performance across production batches is a critical quality requirement.

Green Pharmaceutical Manufacturing: Lubricant Selection with Documented Sustainability Advantage

For tablet manufacturing operations subject to environmental, social, and governance (ESG) reporting requirements or corporate sustainability targets, talc offers a quantifiable environmental advantage over the industry-default lubricant magnesium stearate. Life cycle assessment data confirm that talc ranks second among four tested lubricants (after PEG 6000) in environmental sustainability profile, outperforming magnesium stearate and sodium dodecyl sulfate [1]. Critically, this sustainability benefit does not compromise tablet quality—all formulations met USP criteria for friability, weight variation, content uniformity, and dissolution [1]. Procurement specifications should reference the LCA-derived ranking when justifying talc selection over MgSt in environmentally conscious formulation development.

Mechanochemical Processing: Nanostructuring via High-Energy Ball Milling

Talc is the material of choice when rapid amorphization or nanostructuring is desired under mechanical milling conditions. The evidence establishes that talc undergoes crystalline degradation approximately 1.9× faster than kaolinite under identical high-energy ball milling parameters: 48% phase reduction at 4 hours (vs. 25% for kaolinite) and complete X-ray amorphization by 80 hours while kaolinite retains measurable crystallinity [1]. This accelerated amorphization kinetics translates to reduced processing time and energy input for achieving nanostructured talc for applications in nanocomposite exfoliation, mechanochemical synthesis, or precursor preparation for advanced ceramics. Process engineers should select talc over kaolinite when milling throughput and energy efficiency are primary optimization targets.

Hydrothermal Environments: Engineered Barriers Requiring 300°C Stability

Talc is suitable for applications requiring long-term structural integrity under hydrothermal conditions up to 300°C in both neutral and mildly acidic (0.01 M HNO₃) environments. The evidence confirms that talc remains structurally intact after 48 hours of hydrothermal treatment at 300°C, with only minimal short-range structural changes observed [1]. This performance is shared with pyrophyllite (also a 2:1 zero-layer-charge phyllosilicate) but not with 1:0 phyllosilicates like kanemite, which fail under identical conditions. Applications include engineered barriers for nuclear waste containment, high-temperature acidic processing vessels, and geothermal energy system components. Procurement should specify talc grades with documented low isomorphic substitution levels, as substitutional impurities weaken hydrothermal stability [1].

Technical Documentation Hub

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